molecular formula C26H22N2O6S B281504 Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Numéro de catalogue B281504
Poids moléculaire: 490.5 g/mol
Clé InChI: LATLPBMGYZGDFP-NFFVHWSESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate, also known as ME0328, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. ME0328 has shown promising results in preclinical studies and is currently under investigation for its potential use in clinical trials.

Mécanisme D'action

Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the stability and function of many proteins that are involved in cell growth and survival. By inhibiting HSP90, Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate disrupts the function of these proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activity of various signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate also induces the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for its target protein, HSP90. However, Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.

Orientations Futures

There are several future directions for the study of Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate. One direction is the investigation of its potential use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective HSP90 inhibitors based on the structure of Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate. Finally, the clinical evaluation of Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate as a potential therapeutic agent for cancer is also a future direction of research.
In conclusion, Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its mechanism of action involves the inhibition of HSP90, leading to the disruption of cancer cell growth and survival. While Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has some limitations, it has several advantages for use in lab experiments and has several future directions for research.

Méthodes De Synthèse

The synthesis of Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate involves several steps, including the condensation of 4-amino-1-naphthalenesulfonic acid with ethyl 4-aminobenzoate, followed by the reaction with p-toluenesulfonyl isocyanate and methyl chloroformate. The final product is obtained after purification and characterization using various spectroscopic techniques.

Applications De Recherche Scientifique

Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer. Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propriétés

Formule moléculaire

C26H22N2O6S

Poids moléculaire

490.5 g/mol

Nom IUPAC

methyl 2-[[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C26H22N2O6S/c1-3-34-17-12-14-18(15-13-17)35(31,32)28-23-16-24(25(29)20-9-5-4-8-19(20)23)27-22-11-7-6-10-21(22)26(30)33-2/h4-16,27H,3H2,1-2H3/b28-23-

Clé InChI

LATLPBMGYZGDFP-NFFVHWSESA-N

SMILES isomérique

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

SMILES canonique

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.